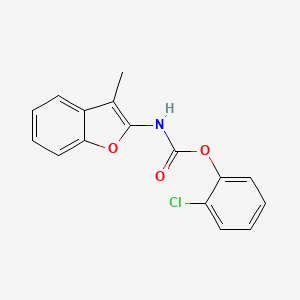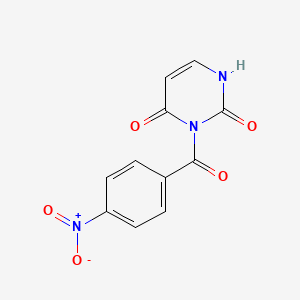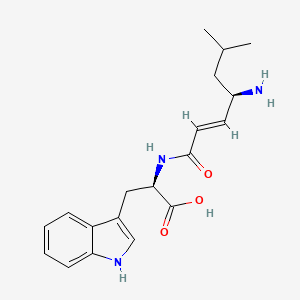
4,4'-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide) is a complex organic compound characterized by the presence of a quinoxaline core linked to two N-phenylbenzamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide) typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core is synthesized through the condensation of an ortho-diamine with a dialdehyde. Commonly used ortho-diamines include 1,2-diaminobenzene, and dialdehydes such as glyoxal or benzil.
Attachment of N-phenylbenzamide Groups: The quinoxaline core is then reacted with N-phenylbenzamide under suitable conditions to form the final compound. This step often involves the use of coupling reagents and catalysts to facilitate the formation of amide bonds.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide) may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions such as controlled temperature, pressure, and the use of efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoxaline core or the N-phenylbenzamide groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the quinoxaline ring or the benzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce partially or fully reduced derivatives.
Aplicaciones Científicas De Investigación
4,4’-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antibacterial, antiviral, and anticancer properties.
Medicine: Explored as a candidate for drug development due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 4,4’-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide) involves its interaction with specific molecular targets and pathways. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in critical cellular functions, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(Quinoxaline-2,3-diyl)diphenol: Similar in structure but with hydroxyl groups instead of N-phenylbenzamide groups.
4,4’-(Quinoxaline-2,3-diyl)bis(benzoic acid): Contains carboxylic acid groups instead of amide groups.
4,4’-(Quinoxaline-2,3-diyl)bis(N-methylbenzamide): Features N-methyl groups on the benzamide moieties.
Uniqueness
4,4’-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide) is unique due to its specific combination of the quinoxaline core and N-phenylbenzamide groups, which confer distinct electronic and steric properties. These characteristics make it particularly suitable for applications in organic electronics and as a potential therapeutic agent.
Propiedades
Número CAS |
63082-83-7 |
|---|---|
Fórmula molecular |
C34H24N4O2 |
Peso molecular |
520.6 g/mol |
Nombre IUPAC |
N-phenyl-4-[3-[4-(phenylcarbamoyl)phenyl]quinoxalin-2-yl]benzamide |
InChI |
InChI=1S/C34H24N4O2/c39-33(35-27-9-3-1-4-10-27)25-19-15-23(16-20-25)31-32(38-30-14-8-7-13-29(30)37-31)24-17-21-26(22-18-24)34(40)36-28-11-5-2-6-12-28/h1-22H,(H,35,39)(H,36,40) |
Clave InChI |
VRQVTTZDJFNZBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3C5=CC=C(C=C5)C(=O)NC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyrazin-8-amine, 3-(4-aminophenyl)-](/img/structure/B12902170.png)
![3-(5-Anilino-2-ethoxy-4-methylphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid](/img/structure/B12902171.png)
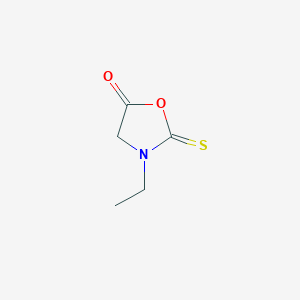
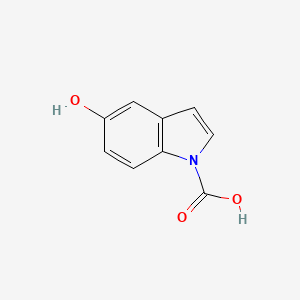
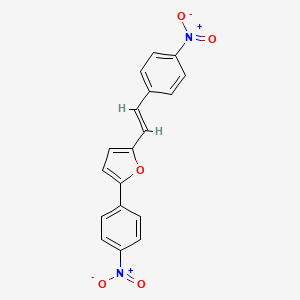
![Ethanethioic acid, S-[2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B12902197.png)
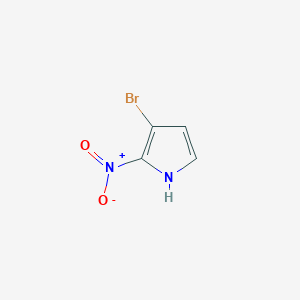



![2-{[(4-Methoxyphenyl)sulfanyl]methyl}oxolane](/img/structure/B12902240.png)
